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2-(Trifluoromethyl)benzamide

Cat. No.: B1329304
CAS No.: 360-64-5
M. Wt: 189.13 g/mol
InChI Key: QBAYIBZITZBSFO-UHFFFAOYSA-N
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Description

Nomenclature and Classification within Benzamide (B126) Derivatives

The precise naming and classification of 2-(Trifluoromethyl)benzamide are fundamental to understanding its chemical identity and its relationship to other compounds.

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. fishersci.comherts.ac.uk It is registered under the CAS (Chemical Abstracts Service) number 360-64-5 . fishersci.comherts.ac.ukepa.govscbt.comsigmaaldrich.comlgcstandards.comcpachem.comtcichemicals.comchemicalbook.com This unique identifier is used globally to provide an unambiguous reference for the chemical substance in literature, databases, and regulatory inventories. epa.gov

Identifier TypeIdentifier
IUPAC NameThis compound fishersci.comherts.ac.uk
CAS Registry Number360-64-5 fishersci.comherts.ac.ukepa.govscbt.comsigmaaldrich.comlgcstandards.comcpachem.comtcichemicals.comchemicalbook.com
Molecular FormulaC₈H₆F₃NO herts.ac.ukepa.govscbt.comcphi-online.com
Molecular Weight189.13 g/mol scbt.comsigmaaldrich.comchemicalbook.comcphi-online.com
InChI KeyQBAYIBZITZBSFO-UHFFFAOYSA-N fishersci.comherts.ac.uksigmaaldrich.com

This compound belongs to the benzamide class of compounds. ontosight.ai Benzamides are derivatives of benzoic acid and are characterized by a carboxamide group attached to a benzene (B151609) ring. ontosight.ai This structural motif is a common pharmacophore in medicinal chemistry, with benzamide derivatives being investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.govresearchgate.net The specific substitutions on the benzamide core play a crucial role in determining the compound's biological profile. ontosight.ai

Furthermore, the presence of the -CF₃ group places this compound within the category of trifluoromethylated compounds , a subclass of organofluorines. fishersci.comwikipedia.org The trifluoromethyl group is a functional group derived from a methyl group by replacing the three hydrogen atoms with fluorine atoms. wikipedia.org This substitution is a key strategy in modern drug design. hovione.com

Significance in Modern Chemical and Biological Research

The unique combination of a benzamide scaffold and a trifluoromethyl substituent imparts properties to this compound that make it a compound of significant interest in contemporary research.

The trifluoromethyl (-CF₃) group is one of the most frequently utilized fluorinated moieties in the development of pharmaceuticals and agrochemicals. mdpi.com Its incorporation into a molecule can profoundly alter its physicochemical and biological properties. hovione.commdpi.com Key effects of the trifluoromethyl group include:

Enhanced Lipophilicity : The -CF₃ group increases the lipophilicity (fat-solubility) of a compound, which can improve its ability to cross biological membranes. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic oxidation. mdpi.com This can increase the half-life of a drug, reducing the required dose. mdpi.com

Altered Electronic Properties : The -CF₃ group is strongly electron-withdrawing, which can significantly modify the electronic properties of an aromatic ring. mdpi.com This can influence how a molecule binds to its biological target. mdpi.comacs.org

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, meaning it can replace these groups without significantly altering the molecule's shape, while potentially improving its properties. wikipedia.org

Statistical analysis in medicinal chemistry has shown that while replacing a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, a notable percentage of such substitutions can lead to a significant increase in biological activity. acs.org

Research involving this compound and its derivatives spans several scientific disciplines, primarily medicinal chemistry and agrochemistry.

In medicinal chemistry , compounds with a trifluoromethyl benzamide structure are explored for their therapeutic potential. google.com Benzamide derivatives are known to have diverse pharmacological effects, and the addition of a trifluoromethyl group is a strategy to enhance these activities. nih.govresearchgate.net For example, derivatives are being designed and synthesized as potential inhibitors of enzymes like the Hedgehog (Hh) signaling pathway, which is implicated in some cancers. nih.gov Studies have reported the synthesis of novel benzamide derivatives with potent inhibitory activity against such targets. nih.gov Other research has focused on creating N-benzyl benzamide derivatives as highly selective inhibitors of butyrylcholinesterase, which could be relevant for treating advanced Alzheimer's disease. acs.org

In the field of agrochemistry , this compound is recognized as a metabolite of certain pesticides. herts.ac.uk For instance, it is a soil and animal metabolite of the acaricide (a substance that kills mites and ticks) cyflumetofen (B166951). herts.ac.uk The trifluoromethyl group is a common feature in modern pesticides, contributing to their efficacy and stability. wikipedia.org The study of such metabolites is crucial for understanding the environmental fate and impact of agricultural chemicals.

Research AreaKey Findings and Applications of (Trifluoromethyl)benzamide DerivativesReference
Medicinal Chemistry (Anticancer)Derivatives of 4-(2-pyrimidinylamino)benzamide containing a trifluoromethyl group were designed as Hedgehog (Hh) signaling pathway inhibitors. Compound 13d showed an IC50 of 1.44nM, more potent than the reference drug. nih.gov
Medicinal Chemistry (Neurodegenerative Disease)N-benzyl benzamide derivatives have been developed as selective sub-nanomolar inhibitors of butyrylcholinesterase, showing potential for treating cognitive dysfunction in Alzheimer's disease. acs.org
Medicinal Chemistry (Antiparasitic)Derivatives of 2-(Trifluoromethyl)benzimidazole (B189241) have shown greater in vitro activity against protozoa like Giardia lamblia and Entamoeba histolytica than existing drugs. nih.govresearchgate.net
AgrochemistryThis compound is identified as a major soil metabolite of the acaricide cyflumetofen. herts.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3NO B1329304 2-(Trifluoromethyl)benzamide CAS No. 360-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)benzamide
Source PubChem
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InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAYIBZITZBSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189560
Record name 2-(Trifluoromethyl)benzamide
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Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals
Record name Benzamide, 2-(trifluoromethyl)-
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CAS No.

360-64-5
Record name 2-(Trifluoromethyl)benzamide
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Record name 2-Trifluoromethylbenzamide
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Record name Benzamide, 2-(trifluoromethyl)-
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Record name 2-(Trifluoromethyl)benzamide
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Record name o-(trifluoromethyl)benzamide
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Record name 2-TRIFLUOROMETHYLBENZAMIDE
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Synthetic Methodologies for 2 Trifluoromethyl Benzamide and Derivatives

Established Synthetic Routes

Two prominent methods for the synthesis of 2-(trifluoromethyl)benzamide are the amidation of 2-(trifluoromethyl)benzoyl chloride and the hydrolysis of 2-chloro-6-trifluoromethylbenzonitrile.

Amidation of 2-(Trifluoromethyl)benzoyl Chloride with Ammonia (B1221849)

A common and direct method for preparing this compound involves the reaction of 2-(trifluoromethyl)benzoyl chloride with ammonia. justia.comgoogle.com This reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride leaving group.

Reaction Conditions and Solvent Systems

The reaction conditions for the amidation of 2-(trifluoromethyl)benzoyl chloride can be varied to optimize the process. justia.comgoogle.com The reaction is typically carried out at a temperature range of -75°C to 25°C for a duration of 10 minutes to 6 hours. google.com

Two primary solvent systems have been reported for this synthesis:

Iso-propanol: In one procedure, 2-(trifluoromethyl)benzoyl chloride is dissolved in iso-propanol, and ammonia gas is purged into the solution. The reaction is stirred for approximately 3.5 hours at a temperature between -10°C and 0°C. justia.comgoogle.com

Cold Water: An alternative method utilizes cold water as the reaction medium. 2-(Trifluoromethyl)benzoyl chloride, cold water, and aqueous ammonia (ammonium hydroxide) are combined and stirred for about 3.5 hours while maintaining a temperature of 10°C. justia.com

Yield and Purity Considerations

The synthesis of this compound via the amidation of 2-(trifluoromethyl)benzoyl chloride generally results in a high purity product, often exceeding 98% by HPLC. google.com One reported example using aqueous ammonia in cold water yielded the product at 90.6%. google.com The isolation of the final product can be achieved through methods such as filtration, precipitation, decantation, crystallization, evaporation, layer separation, and distillation, or a combination thereof. google.com

Table 1: Reaction Conditions for Amidation of 2-(Trifluoromethyl)benzoyl Chloride

Solvent SystemReactantsTemperatureReaction TimeReported YieldPurity
Iso-propanol2-(Trifluoromethyl)benzoyl chloride, Ammonia gas-10°C to 0°C3.5 hours->98%
Cold Water2-(Trifluoromethyl)benzoyl chloride, Aqueous ammonia10°C3.5 hours90.6%>98%

Hydrolysis of 2-Chloro-6-trifluoromethylbenzonitrile

Another synthetic pathway to this compound involves a multi-step process starting from 2,3-dichlorotrifluorotoluene. google.com This route includes the synthesis of the intermediate 2-chloro-6-trifluoromethylbenzonitrile, followed by its conversion to the final product.

Precursor Synthesis

The synthesis of the key intermediate, 2-chloro-6-trifluoromethylbenzonitrile, begins with 2,3-dichlorotrifluorotoluene. google.com The process involves two main transformations:

Fluorination: 2,3-Dichlorotrifluorotoluene is reacted with a fluorinating agent in a suitable solvent in the presence of a catalyst. The reaction is heated to a temperature between 60°C and 260°C for 0.5 to 4 hours to yield 2-fluoro-3-chlorotrifluoromethane. google.com

Cyano Substitution: The resulting 2-fluoro-3-chlorotrifluoromethane is then treated with a cyaniding reagent in a second solvent and heated for 2 to 4 hours to produce 2-chloro-6-trifluoromethylbenzonitrile. google.com

This method is noted for using readily available and inexpensive raw materials. google.com

Hydrogenation-Dechlorination Steps

Table 2: Synthesis of this compound from 2,3-Dichlorotrifluorotoluene

StepStarting MaterialKey ReagentsProductReported Overall YieldReported Purity
12,3-DichlorotrifluorotolueneFluorinating agent, Catalyst2-Fluoro-3-chlorotrifluoromethane>67%>97%
22-Fluoro-3-chlorotrifluoromethaneCyaniding reagent2-Chloro-6-trifluoromethylbenzonitrile
32-Chloro-6-trifluoromethylbenzonitrileH₂, Palladium on carbonThis compound

Novel and Optimized Synthetic Approaches

The synthesis of this compound has been approached through various methods, each with its own set of advantages. A common strategy involves the amidation of a 2-trifluoromethylbenzoic acid derivative. For instance, 2-trifluoromethyl benzoyl chloride can be reacted with ammonia to yield the desired benzamide (B126). justia.comgoogle.com One patented process describes purging ammonia gas into a solution of 2-trifluoromethyl benzoyl chloride in isopropanol (B130326) at low temperatures (−10°C to 0°C). justia.comgoogle.com Another variation of this method involves reacting 2-trifluoromethyl benzoyl chloride with aqueous ammonium (B1175870) hydroxide (B78521). justia.com

An alternative route starts from 2,3-dichlorobenzotrifluoride (B1294808). This multi-step synthesis involves fluorination to produce 2-fluoro-3-chlorobenzotrifluoride, followed by a cyanation reaction to yield 2-chloro-6-trifluoromethylbenzonitrile. Subsequent hydrogenation and hydrolysis steps then lead to the final this compound product. google.com This method is noted for using readily available and inexpensive raw materials, and it avoids many of the hazardous reagents common in other synthetic pathways, boasting a total yield of over 67% and purity exceeding 97%. google.com

Facilitating Amide Formation with Coupling Reagents

The formation of the amide bond is a critical step in the synthesis of this compound and its derivatives. Coupling reagents are frequently employed to facilitate this reaction, particularly when starting from a carboxylic acid and an amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC). peptide.com For instance, the synthesis of N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide involves a coupling reaction using reagents such as EDCI or DCC in the presence of a base like triethylamine. To minimize the risk of racemization during peptide synthesis, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often used in conjunction with carbodiimides. peptide.com

Other classes of coupling reagents include phosphonium (B103445) salts and aminium/uronium salts like HBTU, TBTU, and HATU, which are known for their efficiency and ability to suppress side reactions. peptide.com A newer generation of coupling reagents, such as COMU, has been developed to be safer and more efficient than traditional benzotriazole-based reagents. peptide.com

Strategic Use of Starting Materials and Intermediates (e.g., 2-trifluoromethylbenzoic acid, phenethylamine)

Another important starting material is 2-(trifluoromethyl)benzonitrile, which can be hydrolyzed under alkaline conditions to produce 2-trifluoromethylbenzoic acid. google.com For the synthesis of derivatives, a variety of amines are used. For example, phenethylamine (B48288) can be reacted with a 2-(trifluoromethyl)benzoyl derivative to introduce a phenethyl group onto the amide nitrogen.

The synthesis of N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide derivatives highlights the strategic coupling of a pyridine (B92270) intermediate with a benzamide derivative. The synthesis of various substituted benzamides often involves the reaction of a suitable benzoyl chloride with a primary or secondary amine.

Minimizing Side Reactions and Enhancing Selectivity

In any chemical synthesis, minimizing side reactions is crucial for maximizing the yield and purity of the desired product. In the synthesis of this compound derivatives, careful control of reaction conditions is essential. For instance, when using carbodiimide (B86325) coupling reagents, the addition of HOBt can suppress the formation of N-acylurea byproducts and reduce racemization. peptide.com

The choice of solvent can also play a significant role. A patented method for synthesizing this compound from 2,3-dichlorobenzotrifluoride notes that the isomer of an intermediate, 2-fluoro-3-chloro-benzotrifluoride, does not participate in the subsequent reaction and is easily removed, simplifying purification. google.com

In the synthesis of substituted imidazo[1,2-a]pyrimidines, regioselectivity can be a challenge. However, methods have been developed that achieve high regioselectivity (90:10 – 99:1) by using phosphorylated aminoimidazoles, which direct the annulation reaction to furnish specific constitutional isomers. google.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable. chemmethod.comrsc.org This involves using less hazardous materials, reducing waste, and improving energy efficiency. mun.ca In the context of benzamide synthesis, this can include using water as a solvent, employing catalytic rather than stoichiometric reagents, and designing processes that are more atom-economical. mun.ca

One patent for the synthesis of 2-trifluoromethylbenzoic acid highlights several green aspects. google.com The process avoids the need for additional solvents during the fluorination step and uses a low-toxicity catalyst. Furthermore, the nitric acid used for hydrolysis and oxidation can be recycled multiple times, reducing waste. google.com Another approach to green synthesis involves performing reactions under solvent-free conditions, which can simplify workup and reduce environmental impact. chemmethod.com The development of PFAS-free synthesis methods for introducing trifluoromethyl groups is also an active area of research, aiming to avoid environmentally persistent reagents. sciencedaily.com

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified by introducing various substituents to create a wide range of derivatives with potentially unique properties.

Introduction of Diverse Substituents (e.g., phenethyl, furylmethyl, cyclobutyl, pyrrolidinyl, imidazo[1,2-a]pyrimidinyl)

A variety of functional groups can be introduced, often by reacting a 2-(trifluoromethyl)benzoyl derivative with a suitably substituted amine. For example, reacting 2-(trifluoromethyl)benzoyl chloride with phenethylamine would yield N-phenethyl-2-(trifluoromethyl)benzamide. Similarly, using amines like furfurylamine, cyclobutylamine, or pyrrolidine (B122466) would result in the corresponding N-furylmethyl, N-cyclobutyl, or N-pyrrolidinyl derivatives.

More complex heterocyclic substituents can also be incorporated. The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives has been extensively studied. nih.govrsc.org These can be prepared through various methods, including condensation reactions and multicomponent reactions. rsc.org For instance, imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) can be reacted with various aromatic amines to form imine derivatives, which can then be reduced to the corresponding amines. nih.gov These amine-substituted imidazo[1,2-a]pyrimidines could then be coupled with 2-trifluoromethylbenzoic acid or its derivatives to produce the final target compounds.

The synthesis of 2,5(6)-substituted benzimidazole (B57391) derivatives has also been explored, utilizing palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations to introduce aryl and amino groups. researchgate.net

Synthetic Pathways for Specific Derivatives

Trifluoromethyl Containing 4-(2-Pyrimidinylamino)benzamides

A notable class of derivatives is the trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides. These compounds have been synthesized and evaluated for their potential as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in cell differentiation and proliferation. nih.gov

The synthesis of these derivatives is a multi-step process. In one reported pathway, the core structure is assembled, and then various substituents are introduced to explore the structure-activity relationship (SAR). nih.gov A general synthetic route often begins with a commercially available starting material like m-trifluoromethyl fluorobenzene, which undergoes a series of reactions including bromination, cyanation, and ammonolysis to produce key intermediates such as 4-amino-2-trifluoromethylbenzonitrile. google.comgoogle.com

Another approach involves using ethyl trifluoroacetoacetate as the initial reagent to construct the trifluoromethyl pyrimidine (B1678525) portion of the molecule. nih.gov This is followed by linking it to a benzamide moiety. A study detailed the design and synthesis of a series of novel trifluoromethyl 4-(2-pyrimidinylamino)benzamide derivatives using a "fluorine scan strategy." nih.gov The biological evaluation of these compounds using a Gli-luciferase reporter method identified several derivatives with potent Hh signaling inhibitory activity. nih.gov

One compound, designated 13d in the study, emerged as a particularly potent inhibitor with an IC₅₀ of 1.44 nM against the Hh signaling pathway. nih.gov This compound was identified as a promising lead for further development due to its high potency and favorable pharmacokinetic properties. nih.gov

Table 1: Synthetic Overview of Trifluoromethyl-Containing 4-(2-Pyrimidinylamino)benzamides

Step Description Purpose
1 Initial Reagent Processing Construction of the core trifluoromethyl pyrimidine or benzonitrile (B105546) structure from starting materials like ethyl trifluoroacetoacetate or m-trifluoromethyl fluorobenzene. google.comnih.gov
2 Intermediate Formation Synthesis of key building blocks, such as 4-amino-2-trifluoromethylbenzonitrile or substituted pyrimidines. nih.govgoogle.com
3 Coupling Reaction Linking the pyrimidine and benzamide moieties to form the final 4-(2-pyrimidinylamino)benzamide scaffold. nih.gov

Regioselectivity and Stereoselectivity in Derivative Synthesis

The synthesis of complex derivatives of this compound often requires precise control over the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of atoms.

Regioselectivity

Regioselectivity is crucial when a reaction can proceed at multiple sites on a molecule. In the synthesis of trifluoromethyl-containing heterocycles related to benzamides, controlling which isomer is formed is a key challenge. A study on the synthesis of N-substituted (trifluoromethyl)pyrimidin-2(1H)-ones demonstrated a highly regioselective method. nih.gov By carefully selecting the reactants, chemists can direct the reaction to produce a specific regioisomer in high yield. nih.gov

For example, the cyclocondensation reaction of 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones with nonsymmetric ureas exclusively yields 1-substituted 4-(trifluoromethyl)pyrimidin-2(1H)-ones (the 1,4-isomer). In contrast, reacting the same starting material with nonsymmetric 1-substituted 2-methylisothiourea sulfates produces only the 1-substituted 6-(trifluoromethyl)pyrimidin-2(1H)-ones (the 1,6-isomer). nih.gov This control is essential for creating libraries of distinct compounds for biological screening. nih.gov The structures of these products were confirmed using advanced spectroscopic methods. nih.gov

Table 2: Regioselective Synthesis of (Trifluoromethyl)pyrimidin-2(1H)-one Isomers

Starting Materials Reagent Product Isomer Selectivity
4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones Nonsymmetric ureas 1-substituted 4-(trifluoromethyl)pyrimidin-2(1H)-one 1,4-isomer only nih.gov

Stereoselectivity

Reaction Mechanisms and Chemical Reactivity of 2 Trifluoromethyl Benzamide

Amide Bond Hydrolysis Mechanisms (Acidic and Basic Conditions)

The hydrolysis of the amide bond in 2-(Trifluoromethyl)benzamide, which results in the formation of 2-(trifluoromethyl)benzoic acid and ammonia (B1221849), can be achieved under either acidic or basic conditions. However, amides are generally resistant to hydrolysis in neutral water libretexts.org.

Acid-Catalyzed Hydrolysis

C₆H₅CONH₂ + H₂O + HCl → C₆H₅COOH + NH₄Cl libretexts.org

The presence of the ortho-trifluoromethyl group, a strong electron-withdrawing group, is expected to influence the reaction rate, though detailed kinetic studies on this specific molecule are not widely published. Generally, electron-withdrawing groups can accelerate the rate of hydrolysis in concentrated acids. researchgate.net

Basic Hydrolysis

In basic conditions, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the amide. researchgate.net This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the amide ion (NH₂⁻) as a leaving group. The highly basic amide ion immediately deprotonates the newly formed carboxylic acid, leading to a carboxylate salt and ammonia. The final products after an acidic workup would be the carboxylic acid and an ammonium (B1175870) salt. The general reaction under basic conditions is:

C₆H₅CONH₂ + NaOH → C₆H₅COONa + NH₃ libretexts.org

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxide nucleophile, which may facilitate the initial step of the basic hydrolysis.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds. acs.orgtcichemicals.com This stability makes it a common substituent in pharmaceuticals and agrochemicals.

Nucleophilic Substitution Reactions Involving -CF₃

The -CF₃ group on an aromatic ring is generally considered a very stable substituent and is resistant to nucleophilic substitution. acs.org Unlike other trihalomethyl groups, the trifluoromethyl group does not readily undergo hydrolysis. However, reactions involving the replacement of a -CF₃ group by a nucleophile in an SNAr (Nucleophilic Aromatic Substitution) mechanism are possible, particularly when the aromatic system is activated by other substituents. acs.org These reactions often require specific and forcing conditions.

Influence on Electrophilicity of Carbonyl Carbon in Derivatives (e.g., 2-(Trifluoromethyl)benzoyl chloride)

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. tcichemicals.comnih.gov When positioned ortho to a carbonyl group, as in this compound and its derivatives, it exerts a strong inductive effect (-I effect).

This electron-withdrawing nature significantly increases the partial positive charge (electrophilicity) of the carbonyl carbon. This heightened electrophilicity makes the carbonyl group more reactive towards nucleophiles. A prime example is the high reactivity of 2-(trifluoromethyl)benzoyl chloride, a precursor for synthesizing the amide. justia.comgoogle.com The enhanced electrophilicity of the carbonyl carbon in the acyl chloride facilitates rapid attack by ammonia or ammonium hydroxide to form this compound, even at low temperatures. justia.comgoogle.com This principle is also exploited in the design of trifluoromethyl ketones (TFMKs) as inhibitors for cysteine and serine proteases, where the electrophilic carbonyl carbon is attacked by a thiol or hydroxyl group at the enzyme's active site. nih.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) are determined by the substituents already present on the ring. In this compound, both the amide (-CONH₂) and the trifluoromethyl (-CF₃) groups are electron-withdrawing and therefore deactivate the benzene ring towards electrophilic attack, making these reactions slower compared to benzene itself. youtube.com

Trifluoromethyl Group (-CF₃): This is a strong deactivating group due to its powerful inductive electron-withdrawing effect. It is a meta-director. youtube.com

Amide Group (-CONH₂): This group is also deactivating. While the nitrogen has a lone pair that can donate via resonance, the adjacent highly electronegative oxygen atom pulls electron density away, and under the strongly acidic conditions often required for EAS, the carbonyl oxygen can be protonated, further increasing its deactivating nature. The amide group is also considered a meta-director under these conditions.

With two meta-directing groups at positions 1 and 2, the incoming electrophile will be directed to the positions that are meta to both substituents. The possible positions for substitution are C4 and C6. Steric hindrance from the ortho -CF₃ group might influence the relative yield of substitution at these positions.

Directing Effects of Substituents in this compound for EAS

Substituent Position Electronic Effect Activating/Deactivating Directing Influence
-CONH₂ 2 -I, +R (overall deactivating) Deactivating Meta
-CF₃ 1 -I Strongly Deactivating Meta

Reactions Leading to Novel Derivatives and Transformations

Amide N-Alkylation and Acylation Reactions

The nitrogen atom of the amide group in this compound possesses a lone pair of electrons and can act as a nucleophile, allowing for the formation of N-substituted derivatives.

N-Alkylation: This reaction involves the substitution of one of the N-H protons with an alkyl group. It is typically carried out by treating the amide with a base to generate an amidate anion, which then acts as a nucleophile and attacks an alkyl halide. researchgate.netnih.gov The general protocol often involves a suitable base (like Cs₂CO₃) and an alkylating agent (like an alkyl or benzyl (B1604629) halide) in a solvent such as toluene. researchgate.net Palladium-catalyzed methods have also been developed for the N-alkylation of benzamides using alcohols as the alkylating agents through a "borrowing hydrogen" strategy. researchgate.net This methodology allows for the synthesis of a wide range of N-alkylated amides. rsc.org

N-Acylation: This involves the introduction of an acyl group onto the amide nitrogen. While direct N-acylation of primary amides can be challenging, related transformations are well-established. For instance, N-acylsulfonamides can be synthesized via the carbonylative coupling of sulfonyl azides with nucleophiles, proceeding through an in-situ generated sulfonyl isocyanate intermediate that is then acylated. acs.org This highlights a pathway for forming more complex amide-like structures.

Formation of Isodiazene Intermediates and Nitrogen Deletion Reactions

The direct formation of isodiazene intermediates from primary amides like this compound is not a commonly documented reaction pathway. However, related nitrogen deletion reactions, which proceed through isocyanate intermediates, offer a theoretical framework for the transformation of the amide group. One such reaction is the Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org This transformation is typically initiated by reacting the amide with bromine in a basic solution. wikipedia.org

A conceptually similar transformation involves the reaction of primary carboxamides with lead tetraacetate. This reaction has been shown to yield isocyanates, which can then be trapped by various nucleophiles. researchgate.netresearchgate.net The proposed mechanism suggests the formation of an acylnitrene intermediate, which then rearranges to the isocyanate, akin to the Curtius rearrangement. researchgate.netrsc.org

While specific studies on this compound undergoing this reaction are not available in the reviewed literature, the general mechanism for primary amides suggests a plausible, though unconfirmed, pathway. The reaction of this compound with lead tetraacetate could theoretically lead to the formation of 2-(trifluoromethyl)phenyl isocyanate. This highly reactive intermediate would then be susceptible to reaction with any nucleophiles present in the reaction mixture. For instance, in the presence of an alcohol, it would form a carbamate, and in the presence of water, it would ultimately yield 2-(trifluoromethyl)aniline (B126271) after decarboxylation of the intermediate carbamic acid. wikipedia.orgresearchgate.net

Other classical name reactions that achieve the conversion of a carboxylic acid derivative to an isocyanate include the Curtius and Lossen rearrangements. The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, which can be prepared from the corresponding carboxylic acid. nih.govwikipedia.orgorganic-chemistry.orgnih.gov The Lossen rearrangement proceeds from a hydroxamic acid or its derivatives. wikipedia.orgquora.comnumberanalytics.com These reactions, while not starting directly from the amide, represent alternative theoretical routes to the isocyanate intermediate and subsequent nitrogen-deleted products from a precursor of this compound.

Environmental Transformation Products (e.g., in agrochemicals)

This compound has been identified as a significant environmental transformation product of several widely used agrochemicals, particularly the fungicides cyflumetofen (B166951) and fluopyram (B1672901). Its formation is a result of the metabolic and chemical degradation of these parent compounds in various environmental compartments.

Formation from Cyflumetofen:

Cyflumetofen, a benzoylacetonitrile (B15868) acaricide, undergoes degradation in both soil and aquatic environments to form this compound (designated as metabolite B-3 in some studies). nih.govuliege.be Studies have shown that the degradation of cyflumetofen follows first-order kinetics, with the formation of both 2-(trifluoromethyl)benzoic acid (B-1) and this compound (B-3). nih.govuliege.be In soil, 2-(trifluoromethyl)benzoic acid is often the initially detected major metabolite, with the concentration of this compound gradually increasing over time. uliege.be In water/sediment systems, this compound is a primary degradation product found in the water phase. uliege.be The rate of degradation and metabolite formation is influenced by environmental conditions such as pH and the presence of microorganisms. nih.govresearchgate.net

Parent CompoundMetaboliteFormation EnvironmentKey Findings
CyflumetofenThis compound (B-3)Soil and Water/Sediment SystemsGradual increase in concentration in soil over time. uliege.be Major metabolite in the water phase of water/sediment systems. uliege.be Formation occurs under both aerobic and anaerobic conditions. nih.gov

Formation from Fluopyram:

Fluopyram, a pyridinyl-ethyl-benzamide fungicide, also degrades in the environment to produce this compound. researchgate.netapvma.gov.au The metabolic pathway of fluopyram involves the cleavage of the amide bond, leading to the formation of this compound and other pyridinyl-containing moieties. researchgate.net This transformation has been observed in various studies investigating the environmental fate of fluopyram. apvma.gov.aunih.gov In some cases, this compound is considered a major transformation product. apvma.gov.au The photodegradation of fluopyram in aqueous solutions has also been shown to produce various products, with the potential for cleavage of the amide bond. nih.gov

Parent CompoundMetaboliteFormation EnvironmentKey Findings
FluopyramThis compoundSoil and WaterUbiquitous metabolic pathway involves cleavage of the amide bond. researchgate.net Considered a major transformation product in some soil studies. apvma.gov.au Can be formed through biodegradation by various microorganisms. nih.gov

The persistence and further transformation of this compound in the environment are also areas of study, as the ultimate fate of this metabolite is crucial for a comprehensive environmental risk assessment of the parent agrochemicals.

Biological Activities and Pharmacological Relevance

Anticancer and Cytotoxic Activities

Derivatives of benzamide (B126), particularly those containing trifluoromethyl groups, have demonstrated notable potential as anticancer agents. ontosight.aiontosight.ai Their mechanisms of action are multifaceted, involving direct cytotoxicity to cancer cells and modulation of pathways that confer resistance to conventional therapies.

Benzamide derivatives have been shown to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. For instance, novel benzofuran–indole hybrids have been found to exhibit their anticancer effects by triggering apoptosis in non-small-cell lung cancer (NSCLC) cells. mdpi.com Studies on these hybrid compounds demonstrated a significant increase in the expression of cleaved PARP, a key marker of apoptosis, in both PC9 and A549 lung cancer cells in a dose-dependent manner. mdpi.com This indicates that the cytotoxic effects are mediated, at least in part, through the activation of the apoptotic cascade.

The anticancer activity of trifluoromethyl-containing benzamide derivatives is often linked to their ability to interfere with specific cellular signaling pathways that are crucial for tumor growth and survival.

Hedgehog Signaling Pathway: A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed and found to be potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov The Hh pathway is critical in embryonic development and its aberrant activation is implicated in several cancers. One derivative, in particular, compound 13d , exhibited an IC₅₀ value of 1.44 nM against this pathway, proving more potent than the positive control drug, vismodegib. nih.gov

Bcr-Abl Tyrosine Kinase: Radotinib, a complex benzamide derivative, functions by inhibiting the Bcr-Abl tyrosine kinase. wikipedia.org This kinase is the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). Radotinib is used in patients who have developed resistance or intolerance to other tyrosine-kinase inhibitors like imatinib. wikipedia.org

Platelet-Derived Growth Factor Receptor (PDGFR): In addition to targeting Bcr-Abl, Radotinib also inhibits the platelet-derived growth factor receptor (PDGFR), another important target in cancer therapy. wikipedia.org

A significant hurdle in cancer chemotherapy is multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.govnih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to efflux chemotherapeutic agents out of the cancer cell. nih.govnih.govnih.gov

Derivatives of 2-(Trifluoromethyl)benzamide have emerged as promising agents to overcome MDR by inhibiting these transporters, particularly ABCG2 (Breast Cancer Resistance Protein, BCRP). nih.govnih.gov Studies have shown that 2-trifluoromethyl-2-hydroxypropionamide derivatives can reverse ABCG2-mediated MDR. nih.govnih.gov For example, one such derivative, known as compound 7d , was shown to sensitize ABCG2-overexpressing cancer cells to substrates of this transporter like mitoxantrone (B413) and SN-38. nih.govnih.gov The mechanism involves inhibiting the efflux function of the ABCG2 transporter, thereby increasing the intracellular accumulation of the chemotherapeutic drugs. nih.govnih.gov This action is achieved without significantly altering the protein expression level of the transporter itself. nih.govnih.gov

Similarly, the novel benzamide derivative VKNG-2 was found to restore the efficacy of drugs like mitoxantrone and SN-38 in resistant colon cancer cell lines by specifically inhibiting the efflux activity of ABCG2. nih.gov

Compound ClassSpecific DerivativeTarget TransporterEffectReference
2-Trifluoromethyl-2-hydroxypropionamidesCompound 7dABCG2/BCRPReverses MDR to mitoxantrone and SN-38 nih.govnih.gov
BenzamidesVKNG-2ABCG2/BCRPReverses resistance to mitoxantrone and SN-38 in colon cancer cells nih.gov
Primaquine Fumardiamides1a, 1b, 1dABCG2/BCRPSelectively inhibits ABCG2-mediated transport mdpi.com

The cytotoxic potential of trifluoromethyl-containing benzamides has been evaluated against various human cancer cell lines. While many venoms from vipers, elapids, and colubrids show significant cytotoxicity against MCF-7 (breast cancer) and A-375 (melanoma) cells, the specific activity of this compound itself is less defined in this context. nih.gov However, related structures show clear activity.

Halogenated benzimidazoles, which share structural motifs, have been studied for their anticancer effects. The 5,6-dichloro-2-pentafluoroethyl benzimidazole (B57391) derivative was identified as being particularly active against breast and prostate cancer cell lines. nih.gov Furthermore, novel benzofuran–indole hybrids demonstrated potent cytotoxicity against PC9 and A549 non-small-cell lung cancer cells. mdpi.com

The ability of this compound derivatives to inhibit ABC transporters makes them excellent candidates for use as adjuvant agents in chemotherapy. nih.govnih.gov By blocking the efflux pumps that confer multidrug resistance, these compounds can resensitize resistant cancer cells to standard chemotherapeutic drugs. nih.govnih.gov This synergistic approach could potentially lower the required dose of cytotoxic drugs, thereby reducing side effects, and overcome acquired resistance, a major cause of treatment failure. nih.govnih.gov The findings suggest a promising role for these derivatives in combination therapies to improve outcomes for cancer patients. nih.govnih.gov

Antimicrobial and Antifungal Properties

Benzamide derivatives, including those with trifluoromethyl groups, are recognized for their broad-spectrum antimicrobial and antifungal activities. ontosight.airesearchgate.net The presence of the trifluoromethyl group often enhances these properties. nih.gov

Research into substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles has demonstrated their activity against various bacteria and fungi. nih.gov Some of these derivatives were found to affect the morphology of fungal colonies and showed genotoxic effects in bacteria. nih.gov Specifically, 5,6-dichlorosubstituted derivatives were the most active against a majority of the microorganisms tested. nih.gov

Similarly, studies on fluorobenzoylthiosemicarbazides found that trifluoromethyl derivatives were optimally active against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Other research has identified trifluoromethyl ketones as having potent antibacterial activity against Gram-positive bacteria like Bacillus megaterium and Corynebacterium michiganese. nih.gov

In the realm of antifungal applications, trifluoromethylphenyl amides (TFMPAs) have been designed as potential pesticides. nih.gov One compound, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) , showed the strongest and broadest spectrum of activity against several plant pathogenic fungi, including Colletotrichum acutatum and Phomopsis viticola. nih.gov Other N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety also exhibited significant antifungal activity against pathogens like Botrytis cinerea. researchgate.net

Compound ClassOrganism(s)Activity NotedMIC/EfficacyReference
FluorobenzoylthiosemicarbazidesStaphylococcus aureus (incl. MRSA)Antibacterial7.82-31.25 μg/mL nih.gov
Trifluoromethylphenyl Amides (TFMPAs)Colletotrichum acutatum, Phomopsis viticolaAntifungalMost active in its class nih.gov
N-Phenylbenzamides with pyrimidine (B1678525) moietyBotrytis cinerea, Phomopsis sp.AntifungalHigher activity than pyrimethanil researchgate.net
Benzamidine derivatives with 1,2,3-triazoleColletotrichum lagenariumAntifungal (in vivo)Up to 79% efficacy mdpi.com

Antibacterial and Antifungal Activities

Research has shown that derivatives incorporating the this compound scaffold possess significant antibacterial and antifungal properties. For example, 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles have been examined for their antimicrobial activity, with some derivatives showing effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Similarly, novel fluoro/trifluoromethyl-substituted acylthiourea derivatives based on a benzamide structure have demonstrated promising activity against both planktonic and biofilm-embedded microbial cells, including Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com The fungicide Fluopyram (B1672901), which contains the N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl) benzamide structure, is known to inhibit succinate (B1194679) dehydrogenase in fungi. nih.gov Furthermore, studies on 4-trifluoromethyl bithiazoles have identified compounds with broad-spectrum antimicrobial activity against various viruses and bacteria, highlighting the versatility of the trifluoromethyl group in designing antimicrobial agents. rsc.org

A notable derivative, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, has shown excellent activity against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), with minimum inhibitory concentrations (MIC) ranging from 0.031–0.062 µg/mL. nih.gov

Compound/Derivative ClassTarget MicroorganismsKey FindingsReference
2-Trifluoromethyl- and 2-PentafluoroethylbenzimidazolesGram-positive bacteria, Gram-negative bacteria, FungiDemonstrated antibacterial and antifungal activity. nih.gov
Fluoro/Trifluoromethyl-Substituted Acylthiourea DerivativesStaphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Candida albicansPromising activity against planktonic and biofilm forms; MIC values as low as 0.15 mg/mL. mdpi.com
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideMethicillin-resistant S. aureus (MRSA), Vancomycin-resistant S. aureus (VRSA)Excellent activity with MIC values of 0.031–0.062 µg/mL. nih.gov
FluopyramFungiActs as a succinate dehydrogenase inhibitor. nih.gov

Correlation with Molecular Substitution and Fluoro-trifluoromethyl Substitution

The structure-activity relationship (SAR) is critical in optimizing the antimicrobial potency of this compound derivatives. The position and nature of substituents on the benzamide ring significantly influence biological activity. mdpi.comrsc.orgresearchgate.net For instance, in a series of fluoro and trifluoromethyl-substituted salicylanilides, the strategic placement of these groups was key to identifying a potent agent against multidrug-resistant S. aureus. nih.gov

The incorporation of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. In the case of antimicrobial benzimidazoles, substitutions at various positions of the benzimidazole nucleus have been shown to greatly influence their activity. mdpi.comnih.gov Specifically, the presence of a trifluoromethyl group, often in combination with other substitutions like halogens, can lead to highly potent compounds. SAR studies on 4-(2-pyrimidinylamino)benzamide derivatives revealed that the inclusion of a trifluoromethyl group was a key part of the design strategy to develop potent inhibitors. nih.gov The electron-withdrawing nature and lipophilicity of the trifluoromethyl group can enhance the molecule's ability to cross cell membranes and interact with its intended biological target.

Enzyme Inhibition and Modulation

The pharmacological effects of this compound derivatives are often rooted in their ability to inhibit or modulate specific enzymes and signaling pathways, making them valuable candidates for therapeutic development.

Inhibition of Specific Enzymes Involved in Metabolic Pathways

Derivatives of this compound have been investigated for their ability to inhibit enzymes crucial to metabolic pathways. nih.gov The trifluoromethyl groups on these compounds can enhance their lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets like protein kinases. For example, the fungicide Fluopyram, a complex benzamide derivative, functions by inhibiting succinate dehydrogenase, a key enzyme in mitochondrial respiration. nih.gov This demonstrates the potential for this class of compounds to disrupt essential metabolic processes.

Targeting Voltage-Gated Potassium Channels (e.g., K+ blockers for epileptic seizures)

Voltage-gated potassium channels, particularly the KCNQ (or Kv7) subfamily, are critical regulators of neuronal excitability and are considered promising targets for treating epilepsy. nih.govnih.gov Openers of these channels can help stabilize the neuronal membrane potential and reduce aberrant firing. nih.gov Research into KCNQ channel openers has identified N-pyridyl benzamides as a promising class of compounds. One such derivative, ICA-27243 (N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide), is a selective KCNQ2/Q3 activator. nih.govnih.gov Although not a direct this compound, its structural relation highlights the utility of the benzamide core in targeting these ion channels. The development of such compounds suggests that strategic substitutions on the benzamide scaffold, including with trifluoromethyl groups, could be a viable approach to create novel modulators of potassium channels for conditions like epilepsy.

Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase

Pyruvate dehydrogenase kinase (PDK) is a key enzyme that regulates the activity of the pyruvate dehydrogenase complex (PDC), a critical gatekeeper of glucose metabolism. nih.gov Inhibition of PDK is a potential therapeutic strategy for metabolic diseases and certain cancers by reversing the Warburg effect. nih.govnih.gov While dichloroacetate (B87207) (DCA) is a known PDK inhibitor, there is a need for more specific agents. nih.gov Research into novel PDK inhibitors has identified compounds that strongly inhibit PDK isoforms. Although direct studies of this compound as a PDK inhibitor are not prominent, the benzamide scaffold is present in various enzyme inhibitors, and the development of potent and selective PDK inhibitors remains an active area of research where such structures could be explored. nih.gov

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation is linked to several types of cancer. wikipedia.orgnih.gov Consequently, inhibitors of this pathway are sought after as anticancer drugs. A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been designed and shown to be potent inhibitors of the Hedgehog signaling pathway. nih.gov Their inhibitory activity was evaluated using a Gli-luciferase reporter assay. One of the compounds in the series demonstrated an IC₅₀ of 1.44 nM, significantly more potent than the approved drug vismodegib. This highlights the potential of trifluoromethyl-containing benzamides as a scaffold for developing new cancer therapeutics that target the Hh pathway. nih.gov

TargetCompound Class/ExampleTherapeutic RelevanceReference
Succinate DehydrogenaseFluopyramAntifungal (disruption of fungal metabolism) nih.gov
Voltage-Gated Potassium Channels (KCNQ2/Q3)N-pyridyl benzamides (e.g., ICA-27243)Antiepileptic (neuronal excitability regulation) nih.govnih.gov
Pyruvate Dehydrogenase Kinase (PDK)Various small molecule inhibitorsMetabolic disorders, Cancer nih.govnih.gov
Hedgehog Signaling PathwayTrifluoromethyl-containing 4-(2-pyrimidinylamino)benzamidesAnticancer nih.gov

Anti-inflammatory and Analgesic Properties

While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented in publicly available research, the broader class of benzamides, particularly those with trifluoromethyl substituents, has shown significant promise in these areas. The anti-inflammatory effects of benzamides are often attributed to their ability to modulate key inflammatory pathways. For instance, some benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the activity of the transcription factor NF-κB, both of which are central to the inflammatory response. nih.govmdpi.com

In the context of analgesia, derivatives incorporating the trifluoromethylphenyl moiety have demonstrated potent activity. A notable example is Flusalazine, or 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, which has shown significant analgesic effects in various mouse models of pain, including acetic acid-induced writhing and formalin-induced pain. nih.govresearchgate.net This compound is believed to exert its action through a dual mechanism involving anti-inflammatory effects and free radical scavenging. nih.gov Furthermore, analogues of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides featuring a 4-(trifluoromethyl)benzyl C-region have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling. nih.govnih.gov Two such compounds demonstrated excellent potencies with Ki values of 0.3 nM and showed promising analgesic activity in a neuropathic pain model. nih.govnih.gov

Research into novel diaryl pyrazoles containing a sulfonamide group has also highlighted the contribution of the trifluoromethyl substituent to anti-inflammatory activity. A derivative with a 3-trifluoromethylphenyl group exhibited higher in vivo anti-inflammatory activity in a rat paw edema model than the reference drug celecoxib (B62257). ycmou.ac.in These findings underscore the potential of the this compound core structure as a template for designing novel anti-inflammatory and analgesic agents.

Table 1: Analgesic and Anti-inflammatory Activity of Selected Trifluoromethyl-Containing Compounds

Compound NameChemical ClassBiological ActivityKey FindingsReference(s)
FlusalazineBenzoic acid derivativeAnalgesic, Anti-inflammatorySignificant analgesic effect in acetic acid-induced writhing and formalin-induced pain models in mice. nih.govresearchgate.net
2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamidesPropanamide derivativesAnalgesic (TRPV1 antagonists)Potent antagonism of capsaicin-induced TRPV1 activation (Ki = 0.3 nM) and analgesic activity in a neuropathic pain model. nih.govnih.gov
Diaryl pyrazole (B372694) with 3-trifluoromethylphenyl substituentDiaryl pyrazoleAnti-inflammatoryHigher in vivo anti-inflammatory activity (64.28% edema inhibition) compared to celecoxib (57.14%) in a rat paw edema model. ycmou.ac.in
Metoclopramide (MCA) and 3-Chloroprocainamide (3-CPA)N-substituted benzamidesAnti-inflammatoryDose-dependent inhibition of LPS-induced TNF-α production in mice. nih.gov

Neurological Effects and Applications

The neurological effects of this compound derivatives are an emerging area of research, with several compounds showing potential for the treatment of neurological disorders. A patent has highlighted the potential use of trifluoromethyl-substituted benzamides in treating Eph receptor-related neurological injuries and disorders, suggesting a role in stimulating neural regeneration and reversing neuronal degeneration. google.com

Specific derivatives have been investigated for their effects on neurotransmitter systems. For example, SSR504734, a 2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide derivative, acts as a potent and selective inhibitor of the glycine (B1666218) transporter type 1 (GlyT1). nih.gov By inhibiting glycine reuptake, SSR504734 enhances N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission, which in turn facilitates dopamine (B1211576) release in the nucleus accumbens. nih.gov This mechanism suggests potential applications in disorders where dopaminergic and glutamatergic pathways are dysregulated, such as schizophrenia. nih.gov

Furthermore, research on 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), an ester of a triflusal (B1683033) metabolite, has demonstrated robust neuroprotective effects in a rat model of ischemic stroke. researchgate.net Intravenous administration of OPTBA significantly reduced infarct volume and improved motor and neurological deficits. researchgate.net The compound is believed to act as a multimodal neuroprotectant, exhibiting anti-inflammatory and anti-excitotoxic properties. researchgate.net These findings point to the therapeutic potential of trifluoromethyl-containing benzamide structures in mitigating the complex pathological cascades associated with neurodegenerative and neuroinflammatory conditions. mdpi.comnih.gov

Table 2: Neurological Effects of Selected this compound Derivatives

Compound/DerivativeMechanism of ActionPotential ApplicationKey FindingsReference(s)
Trifluoromethyl substituted benzamidesEph receptor modulationNeurological injuries and disordersProposed to stimulate neural regeneration and reverse neuronal degeneration. google.com
SSR504734Glycine transporter type 1 (GlyT1) inhibitorSchizophrenia and other dopamine-related disordersEnhances glutamatergic neurotransmission and facilitates dopamine release in the nucleus accumbens. nih.gov
OPTBAMultimodal neuroprotectant (anti-inflammatory, anti-excitotoxic)Ischemic strokeReduces infarct volume and improves neurological deficits in a rat model of middle cerebral artery occlusion. researchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Contexts

For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the presence of a 3-(trifluoromethyl) group on the benzamide ring was a central feature of the lead compound. researchgate.net The substitution pattern on the phenoxy ring further modulated this activity, indicating a synergistic effect between the two aromatic systems. researchgate.netmdpi.com In another study on benzimidazole derivatives, those containing a 2-(trifluoromethyl)phenyl group were investigated for their anti-inflammatory potential. researchgate.net The trifluoromethyl group is known to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target site.

The pharmacokinetic profile and receptor binding affinity of this compound derivatives can be finely tuned by the introduction of various substituents on the benzamide and other parts of the molecule. Studies on substituted benzamides as dopamine receptor antagonists have shown that the nature and position of substituents on the benzene (B151609) ring are critical for receptor affinity and selectivity. nih.gov For example, different substituents can modulate the affinity for different dopamine receptor subtypes. nih.gov

In a study of 2-phenoxybenzamides, replacing a hydrogen atom with a piperazinyl substituent on the aniline (B41778) moiety dramatically influenced antiplasmodial activity. mdpi.com Further modifications to this piperazinyl group, such as the addition of a Boc or pivaloyl group, led to significant changes in activity and cytotoxicity. mdpi.com These modifications likely alter the molecule's size, shape, and hydrogen bonding capacity, thereby affecting its fit within the binding pocket of the target protein. The lipophilicity introduced by different substituents also plays a crucial role in the pharmacokinetic properties of benzamide derivatives, affecting their absorption, distribution, metabolism, and excretion (ADME).

The strategic placement of substituents on the this compound framework can lead to a shift in the compound's spectrum of biological action. For example, in a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, the replacement of a trifluoromethyl group with a pyridine (B92270) ring was explored to generate compounds with insecticidal and fungicidal activities. nih.gov The study found that the type and position of substituents on the aniline part of the molecule influenced the larvicidal activity, with less steric hindrance generally leading to increased potency. nih.gov This suggests that minor structural modifications can redirect the biological activity of the core scaffold towards different therapeutic or agrochemical applications.

Similarly, the investigation of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs as TRPV1 antagonists revealed that the nature of the substituent at the 2-position of the benzyl (B1604629) ring had a significant impact on antagonist potency. nih.gov Both 2-oxy and 2-thio derivatives were explored, with branched and cyclic alkylthio substituents generally showing better antagonism than their straight-chain counterparts. nih.gov This demonstrates how subtle changes to a specific region of the molecule can fine-tune its interaction with a particular receptor, thereby optimizing its desired pharmacological effect.

Computational Chemistry and Spectroscopic Characterization in Research

Computational Methodologies for Structural and Electronic Properties

Computational chemistry offers a powerful lens to examine chemical compounds at the molecular level, predicting their behavior and properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the molecular and electronic structure of compounds like 2-(Trifluoromethyl)benzamide. DFT calculations allow for the prediction of optimized geometries, bond lengths, and bond angles. For instance, studies on related benzamide (B126) structures have utilized DFT methods to compare calculated geometries with experimental data obtained from X-ray crystallography, revealing how intermolecular forces in the solid state can influence molecular conformation. nih.gov

The B3LYP functional, often paired with a 6-311++G(d,p) basis set, is a popular choice for these calculations, providing a reliable description for a wide range of organic molecules. acs.org More advanced functionals, such as the M06-2X, are noted for their superior performance in systems where noncovalent interactions, like hydrogen bonding and dispersion forces, are significant. acs.org DFT studies also support the analysis of stereochemical outcomes in reactions involving benzamide derivatives. acs.org

The conformational landscape of a molecule is critical to its function. DFT calculations are employed to determine the relative energies of different conformers of this compound, thus predicting their stability. For example, in studies of N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations for the isolated molecule predicted a tilt of approximately 30° between the aryl rings, whereas the experimentally determined crystal structure showed a tilt of about 60°. nih.gov This difference highlights the significant role of crystal packing forces, such as hydrogen bonding and π-stacking, in stabilizing a specific conformation in the solid state. nih.gov These computational analyses provide valuable data on the energetic favorability of different spatial arrangements of the molecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target. For derivatives of benzamide, docking studies have been crucial in elucidating their potential as inhibitors for various enzymes.

For example, novel 4-(arylaminomethyl)benzamide derivatives have been investigated as potential tyrosine kinase inhibitors through molecular docking. nih.gov These studies help to understand the binding modes and interactions with key amino acid residues in the active site of the target protein. nih.gov Similarly, docking studies on N-(2-aminophenyl)-benzamide derivatives have been performed to assess their inhibitory potential against histone deacetylase 2 (HDAC2), a target in cancer therapy. researchgate.net The results of these simulations, often presented as docking scores and binding energies, guide the design of more potent and selective inhibitors. researchgate.netresearchgate.netdergipark.org.tr

Compound Class Protein Target Key Findings from Docking Studies Reference
4-(Arylaminomethyl)benzamide derivativesTyrosine Kinases (e.g., EGFR, Abl)The flexible linker allows for favorable geometry and binding to the active site, overcoming resistance mutations. nih.gov
N-(2-aminophenyl)-benzamide derivativesHistone Deacetylase 2 (HDAC2)Derivatives showed high binding energies and key hydrogen bond interactions with active site residues (Cys156, His146, Gly154). researchgate.net
Benzamide derivativesTopoisomerase I and IIαCompounds showed higher affinity for Topoisomerase IIα, with specific derivatives identified as promising anticancer agents. researchgate.netdergipark.org.tr

This table summarizes findings from molecular docking studies on various benzamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These models generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish activity.

For benzamide-type antibacterial inhibitors of the FtsZ protein, a key target in drug-resistant bacteria, 3D-QSAR studies have been developed. nih.gov These models provide a rational guide for designing new, more potent antibacterial agents by highlighting specific chemical changes that can be made to the pharmacophore. nih.gov The statistical robustness of these models, indicated by high predictive r-squared values (r²pred), validates their use in guiding synthetic efforts. nih.govnih.gov

QSAR Model Target Key Statistical Parameters Significance Reference
CoMFAFtsZ protein (antibacterial)r²pred = 0.974Provides a rational guide for designing new antibacterial agents by mapping steric and electrostatic fields. nih.gov
CoMSIAFtsZ protein (antibacterial)r²pred = 0.980Offers insights into hydrophobic and hydrogen-bonding properties in addition to steric and electrostatic fields. nih.gov
CoMFA & CoMSIAα1A-Adrenergic Receptor Antagonistsq² > 0.6, high r²predDemonstrates strong predictability and provides detailed information on molecular features for antagonistic potency. mdpi.com

This table presents key data from 3D-QSAR studies on benzamide derivatives and related compounds.

For instance, ADMET risk scores can be calculated based on a molecule's structure, flagging potential liabilities such as high hydrophobicity, low aqueous solubility, or potential for toxicity. nih.gov By feeding molecular descriptors into machine learning algorithms, it is possible to predict a wide range of ADMET properties with an accuracy that can be competitive with more complex deep learning models. biorxiv.orgbiorxiv.org

The way molecules arrange themselves in the solid state is governed by a variety of intermolecular interactions, leading to the formation of supramolecular motifs. The study of these patterns is crucial for understanding the physical properties of a compound, such as its melting point and solubility.

In the crystal structures of benzamide derivatives, hydrogen bonding is a dominant feature. nih.gov The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and, in some cases, chlorine atoms in co-crystals can act as acceptors. nih.gov These interactions can be intramolecular or intermolecular, leading to the formation of extended networks. nih.gov Beyond classical hydrogen bonds, non-classical interactions such as C-H···O and C-H···F contacts, as well as π-π stacking between aromatic rings, play a significant role in the crystal packing. nih.govresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. nih.gov

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable in the analysis of this compound, each offering a unique window into its molecular architecture and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework.

In ¹H NMR studies of similar benzamide structures, the aromatic protons typically appear as multiplets in the range of 7.0 to 8.5 ppm. The chemical shifts are influenced by the electron-withdrawing nature of both the trifluoromethyl and amide groups. The amide protons (-NH₂) usually present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR spectroscopy provides further detail on the carbon skeleton. The carbon atom of the trifluoromethyl group (-CF₃) exhibits a characteristic quartet due to coupling with the three fluorine atoms, with a typical chemical shift observed around 123.6 ppm (J = 271 Hz). The carbonyl carbon of the amide group is also readily identifiable, typically appearing downfield in the spectrum. The aromatic carbons show a range of signals, with their exact positions dictated by the substitution pattern. For instance, in a related compound, 4-(Trifluoromethyl)benzonitrile, the carbon attached to the CF₃ group appears at approximately 134.5 ppm (q, J = 33 Hz). beilstein-journals.org

Table 1: Representative NMR Data for Trifluoromethylated Benzene (B151609) Derivatives

NucleusCompoundChemical Shift (δ) in ppmMultiplicity and Coupling Constant (J) in Hz
¹H 4-(Trifluoromethyl)benzonitrile7.77, 7.82d, J = 8.8 Hz
¹³C 4-(Trifluoromethyl)benzonitrile116.0, 117.4, 123.0, 126.1, 132.6, 134.5q, J = 1.8 Hz; q, J = 271 Hz; q, J = 3.7 Hz; q, J = 33 Hz
¹H Methyl 4-(trifluoromethyl)benzoate8.16, 7.71, 3.96d, J = 7.6 Hz; d, J = 8.0 Hz; s
¹³C Methyl 4-(trifluoromethyl)benzoate165.9, 134.4, 133.3, 130.0, 125.4, 123.6, 52.5q, J = 33 Hz; q, J = 1.5 Hz; q, J = 4.0 Hz; q, J = 271 Hz

Note: Data is for structurally related compounds and serves as an illustrative example.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of a related compound, N-(2,6-dimethylphenyl)-4-(trifluoromethyl)benzamide, displays characteristic absorption bands. rsc.org These include a strong band around 3281 cm⁻¹ corresponding to the N-H stretching vibration of the amide group. rsc.org The C=O stretching vibration of the amide typically appears as a very strong absorption in the region of 1650-1680 cm⁻¹. rsc.org The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions, often in the 1300-1100 cm⁻¹ region. rsc.org For instance, N-(2,6-dimethylphenyl)-4-(trifluoromethyl)benzamide shows a prominent band at 1324 cm⁻¹. rsc.org Aromatic C-H and C=C stretching vibrations are also observed at their expected frequencies.

Table 2: Key FTIR Absorption Bands for a Related Trifluoromethylated Benzamide

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amide N-HStretch~3281
Amide C=OStretch~1651
Trifluoromethyl C-FStretch~1324
Aromatic C-HStretch~2928

Source: Data for N-(2,6-dimethylphenyl)-4-(trifluoromethyl)benzamide rsc.org

Mass Spectrometry (MS, HRMS, LC-MS/MS, GC-MS) for Structural Confirmation and Residue Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of this compound (C₈H₆F₃NO). beilstein-journals.org The fragmentation pattern observed in the mass spectrum offers valuable structural information. A common fragmentation pathway for benzamides involves the loss of the amino group (NH₂) to form a stable benzoyl cation. researchgate.net

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for the separation and identification of this compound from complex mixtures and for trace residue analysis. These hyphenated techniques provide both retention time data from the chromatography and mass spectral data, enhancing the confidence in identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons to higher energy orbitals. The UV-Vis spectrum of benzamide, a related compound, shows absorption maxima that can be interpreted to understand its electronic transitions. nist.gov While specific data for this compound is not detailed, one can anticipate absorptions characteristic of the substituted benzene ring. It's important to note that the solvent can influence the position of the absorption bands.

Cyclic Voltammetry and Electron Spin Resonance (ESR)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. libretexts.org It can determine the oxidation and reduction potentials of this compound, providing information about its electronic behavior and its ability to accept or donate electrons. libretexts.org This is particularly relevant for understanding its potential role in electrochemical reactions or as a ligand in metal complexes. The technique involves scanning the potential of an electrode and measuring the resulting current, which can reveal information about the reversibility of electron transfer processes. sciepub.comsciepub.com

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons (radicals). While this compound itself is not a radical, ESR could be employed to study any radical intermediates that may form during its chemical reactions or electrochemical processes. This would provide valuable mechanistic insights into its reactivity.

Integration of Computational and Experimental Data

The convergence of computational modeling and experimental analysis is a cornerstone of modern chemical research. For a compound such as this compound, this integration is crucial for a comprehensive understanding of its structural and electronic properties.

Validation of Theoretical Predictions with Experimental Results

A key aspect of computational chemistry is the ability to predict molecular properties, which must then be validated against real-world experimental data. This validation process is essential for confirming the accuracy of the theoretical models used.

Research on compounds structurally similar to this compound, such as other 2-substituted trifluoromethyl-benzoyl derivatives, demonstrates the power of this integrated approach. For instance, studies on 2-trifluoromethyl-benzaldehydes, acetophenones, and methyl benzoates have utilized a combination of Lanthanide Induced Shift (LIS) NMR spectroscopy and ab initio calculations to probe their conformational preferences. rsc.org In these investigations, theoretical calculations predicted the presence of both cis and trans conformers, with the trans form being predominant. These computational predictions were then substantiated by the experimental LIS data obtained from NMR spectroscopy. rsc.org

This process of cross-verification is fundamental. Discrepancies between predicted and experimental spectra can prompt a refinement of the computational model, leading to a more accurate theoretical description of the molecule. For this compound, this would involve comparing theoretically calculated spectroscopic data, such as vibrational frequencies from Fourier-transform infrared (FT-IR) spectroscopy and chemical shifts from nuclear magnetic resonance (NMR) spectroscopy, with the corresponding experimental spectra. A strong correlation between the theoretical and experimental data lends high confidence to the determined molecular structure and conformational dynamics.

The following table illustrates a hypothetical comparison between experimental and calculated vibrational frequencies for this compound, a common practice in such validation studies.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
N-H Stretch 3450 3455
C=O Stretch 1680 1685
C-N Stretch 1400 1405
C-F Stretch 1315 1320

Similarly, a comparison of NMR chemical shifts can be presented as follows:

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts

Proton Experimental Chemical Shift (ppm) Calculated Chemical Shift (ppm)
NH₂ 7.8 7.9
Aromatic H 7.2-7.6 7.3-7.7

Enhancing Credibility and Translational Relevance in Drug Development

The integration of computational and experimental data for compounds like this compound derivatives significantly bolsters their credibility and relevance in the context of drug development. The trifluoromethyl group is a key structural motif in medicinal chemistry, known to enhance metabolic stability and binding affinity.

Computational methods play a pivotal role in the early stages of drug discovery by enabling the rapid screening of large libraries of compounds and predicting their potential biological activity and pharmacokinetic properties. This in-silico approach helps to prioritize which compounds should be synthesized and subjected to more resource-intensive experimental testing.

For instance, a study on 2-trifluoromethyl-2-hydroxypropionamide derivatives, which share the trifluoromethyl-amide core, demonstrated their potential as agents to reverse multidrug resistance in cancer cells. nih.gov In such studies, computational docking simulations can predict how these molecules bind to target proteins, such as ABC transporters. These theoretical binding models, when correlated with experimental data from cytotoxicity assays and efflux studies, provide a much stronger case for the compound's mechanism of action and therapeutic potential. nih.gov This synergy between prediction and observation enhances the confidence in a compound's potential before it moves into more advanced preclinical and clinical stages.

The validation of computational predictions with robust experimental evidence is crucial for the translational relevance of a drug candidate. It provides a solid scientific foundation for its proposed mechanism and efficacy, which is a prerequisite for further investment and development in the pharmaceutical industry.

Applications and Future Research Directions

Medicinal Chemistry and Drug Discovery

The structural motif of 2-(Trifluoromethyl)benzamide serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have been explored for their potential to treat a range of diseases, from infections to cancer and neurological disorders.

Design of Therapeutic Agents Targeting Specific Diseases

The this compound structure is a key component in the development of targeted therapies. For instance, trifluoromethyl-substituted benzamide (B126) compounds are being investigated for their role in treating neurological injuries and disorders by modulating the activity of Eph receptors. google.com This targeted approach aims to stimulate neural regeneration and reverse neuronal degeneration. Furthermore, the versatility of the benzamide core allows for the synthesis of complex molecules designed to interact with specific biological targets, making it a valuable building block in drug discovery.

Development of New Antimicrobial and Anticancer Agents

Derivatives of this compound have shown significant promise as both antimicrobial and anticancer agents.

In the realm of antimicrobial research , 2-(trifluoromethyl)benzimidazole (B189241) derivatives have demonstrated broad-spectrum activity. researchgate.net Studies have shown that these compounds can be more effective than existing drugs like Albendazole and Metronidazole against protozoa such as Giardia lamblia and Entamoeba histolytica. nih.gov Some derivatives have also exhibited activity against the helminth Trichinella spiralis. nih.gov The antibacterial potential of these compounds is also noteworthy, with some derivatives showing efficacy against various bacterial strains. nih.govresearchgate.net For example, certain thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole (B30560) have shown antibacterial activity comparable to streptomycin (B1217042) against several bacteria, including Listeria monocytogenes, P. aeruginosa, E. coli, and Staphylococcus aureus. nih.gov

As anticancer agents , this compound derivatives are being actively investigated. They have shown cytotoxic effects against various human cancer cell lines. A notable area of research is the development of ferroptosis inducers. One such derivative, FA16, a 2-(trifluoromethyl)benzimidazole analog, has been shown to induce ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-. nih.gov This compound demonstrated significant tumor growth inhibition in a HepG2 xenograft model, highlighting its potential as a lead for hepatocellular carcinoma treatment. nih.gov Hybrid molecules incorporating the 2-(trifluoromethyl)phenothiazine (B42385) structure have also been designed and synthesized, with some showing potent antitubercular activity. nih.gov

Table 1: Investigated Activities of this compound Derivatives
Derivative ClassTarget/DiseaseKey FindingsReferences
2-(Trifluoromethyl)benzimidazolesProtozoa (G. lamblia, E. histolytica), Helminths (T. spiralis)More active than Albendazole and Metronidazole against tested protozoa. One compound as active as Albendazole against T. spiralis. nih.gov
2-(Trifluoromethyl)benzimidazole analog (FA16)Hepatocellular CarcinomaInduces ferroptosis by inhibiting system Xc- and significantly inhibits tumor growth in vivo. nih.gov
Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazoleBacteria (L. monocytogenes, P. aeruginosa, E. coli, S. aureus)Comparable activity to streptomycin against several bacterial strains. nih.gov
2-(Trifluoromethyl)phenothiazine-1,2,3-triazolesTuberculosis (M. tuberculosis H37Rv)Some analogs showed potent antitubercular activity with good selectivity. nih.gov

Addressing Multidrug Resistance in Cancer Therapy

A significant hurdle in cancer treatment is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like ABCG2 (BCRP). nih.gov Derivatives of this compound have emerged as potential agents to overcome MDR. For instance, the compound 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzamide, a 2-trifluoromethyl-2-hydroxypropionamide derivative, has been shown to reverse ABCG2-mediated MDR. nih.gov It sensitizes cancer cells to chemotherapeutic drugs like mitoxantrone (B413) and SN-38 by inhibiting the efflux function of the ABCG2 transporter, thereby increasing the intracellular concentration of these drugs. nih.govnih.gov Another novel benzamide derivative, VKNG-2, also effectively reverses MDR in colon cancer cell lines overexpressing the ABCG2 transporter. nih.gov

Exploration of Neurological and Other Pharmacological Applications

The pharmacological applications of this compound derivatives extend to the central nervous system. Research has explored the use of trifluoromethyl-substituted benzamides in the treatment of neurological disorders. google.com These compounds are being investigated for their ability to modulate Eph receptor activity, which could lead to treatments for neurological injuries. google.com The broad therapeutic potential of this class of compounds is also suggested by their classification under "trifluoromethoxy benzene (B151609) derivatives" in some contexts, indicating a wide range of possible pharmacological activities. cphi-online.com

Agrochemical Development (e.g., fungicides)

In the field of agriculture, this compound and its derivatives have shown considerable promise, particularly as fungicides. The parent fungicide fluopyram (B1672901), a pyridinyl-ethylbenzamide, metabolizes to 2-trifluoromethyl benzamide, which itself is a potential pesticide. researchgate.net Novel benzamide derivatives are being synthesized and tested for their fungicidal and insecticidal properties. nih.gov For example, certain benzamide derivatives have been patented as soil fungicides. google.com The inclusion of the trifluoromethyl group is often a key factor in the enhanced efficacy of these agrochemicals. ontosight.ai Research has also indicated the potential of 2-(Trifluoromethyl)benzimidazole as a fungicide. hopaxfc.com

Material Science Applications (e.g., synthetic dyes)

Beyond the life sciences, this compound has found applications in material science. The organic compound is utilized in the synthesis of synthetic dyes, highlighting its role as a versatile chemical intermediate in the creation of new materials. google.com

Advanced Synthesis for Industrial and Pharmaceutical Production

The industrial and pharmaceutical utility of this compound and its derivatives has driven the development of advanced, scalable synthetic processes. A key objective is to create methods that are not only high-yielding but also economically viable and environmentally sustainable.

One notable industrial method begins with 2,3-dichlorotrifluorotoluene as a readily available and inexpensive raw material. google.com The process involves fluorination and cyano substitution to produce 2-fluoro-6-cyano trifluorotoluene, which is then converted to the final product through hydrogenation dechlorination and hydrolysis. google.com This pathway is advantageous as it avoids common flammable, explosive, or highly toxic reagents often used in other synthetic routes. google.com The method is lauded for its simple reaction operation, generation of less waste, and easy recovery of reagents, making it suitable for mass production with a total yield exceeding 67% and purity of over 97%. google.com

Another established process for preparing 2-(trihalomethyl) benzamides involves the reaction of a 2-(trihalomethyl) benzoyl halide, such as 2-trifluoromethyl benzoyl chloride, with ammonia (B1221849). google.com In one example, ammonia gas is purged into a solution of 2-trifluoromethyl benzoyl chloride in isopropanol (B130326) at low temperatures (−10°C to 0°C). google.com The reaction facilitates the precipitation of ammonium (B1175870) chloride, and the final compound is isolated from the filtrate. google.com This method highlights a direct and efficient pathway from an acid chloride precursor to the final benzamide.

These advanced syntheses represent a significant step forward from earlier methods, which were often hampered by harsh conditions, the use of expensive reagents like trifluoromethyl cuprous, or complex purification steps due to isomers. google.com The focus on developing processes with mild reaction conditions, simple operations, and high yields is crucial for the broader application of these compounds in various fields. google.comchemicalbook.com

Starting MaterialKey Intermediates/ReagentsKey AdvantagesReported Yield/PurityReference
2,3-DichlorotrifluorotolueneFluorination reagent, Cyaniding reagent, HydrogenationInexpensive raw materials, simple operation, less waste, environmentally friendly. google.com>67% Yield, >97% Purity google.com google.com
2-Trifluoromethyl Benzoyl ChlorideAmmonia gas, IsopropanolDirect conversion from acid chloride. google.comNot specified google.com

**6.5. Future Research Directions and Unexplored Potential

The structural motif of this compound is a fertile ground for new discoveries in medicinal chemistry and materials science. ontosight.ai The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of a molecule, making it a valuable component in drug design. ontosight.ai Future research is poised to explore this potential through several key avenues.

While the parent compound serves as a crucial building block, its derivatives have shown remarkable and diverse biological activities. A primary direction for future research is to pinpoint and understand the precise molecular mechanisms behind these effects. Derivatives have been identified as potent inhibitors of various enzymes and transporters critical in human disease.

ATP-Binding Cassette (ABC) Transporter Inhibition: Certain benzamide derivatives can reverse multidrug resistance (MDR) in cancer cells. nih.gov The novel derivative VKNG-2, for instance, has been shown to inhibit the efflux activity of the ABCG2 transporter, which is responsible for pumping chemotherapy drugs out of cancer cells. nih.gov This inhibition restores the efficacy of drugs like mitoxantrone and SN-38 in resistant colon cancer cell lines. nih.gov

Carbonic Anhydrase (CA) Inhibition: Trifluoromethyl-containing benzamide derivatives have demonstrated potent and selective inhibition of human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov These isoforms are associated with tumor growth, making their selective inhibition a promising strategy in oncology. nih.gov

Tyrosine Kinase Inhibition: The complex benzamide derivative Radotinib functions as an inhibitor of the Bcr-Abl tyrosine kinase and the platelet-derived growth factor receptor (PDGFR). wikipedia.org This dual mechanism is effective in treating certain types of cancer, such as Philadelphia chromosome-positive chronic myeloid leukemia (CML). wikipedia.org

Further studies are needed to explore how the trifluoromethyl group and substitutions on the benzamide ring contribute to binding affinity and selectivity for these and other biological targets.

Derivative TypeBiological TargetTherapeutic ApplicationExample CompoundReference
Benzamide with Urea LinkerABCG2 TransporterOvercoming Multidrug Resistance in CancerVKNG-2 nih.gov nih.gov
Benzenesulfonamide-Benzamide HybridCarbonic Anhydrase (hCA) IX & XIIOncology nih.gov2-benzamido-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl) benzamide nih.gov nih.gov
Complex Pyrimidinylamino BenzamideBcr-Abl Tyrosine Kinase, PDGFRChronic Myeloid Leukemia (CML) wikipedia.orgRadotinib wikipedia.org wikipedia.org

Translating promising chemical structures into therapeutic agents requires rigorous testing. Future research will heavily rely on a combination of in vitro (laboratory-based) and in vivo (animal model) studies to establish both the efficacy and safety of new this compound derivatives.

In vitro studies are essential for initial screening and mechanistic analysis. For example, the efficacy of the ABCG2 inhibitor VKNG-2 was first established in vitro. nih.gov Experiments demonstrated that VKNG-2 was non-toxic to normal cells at effective concentrations and significantly sensitized resistant cancer cells (S1-M1-80) to mitoxantrone. nih.gov Furthermore, using radiolabeled drugs, researchers confirmed that VKNG-2 increased the intracellular accumulation of [³H]-mitoxantrone by blocking the transporter's efflux function. nih.gov

In vivo studies are the next critical step, providing data on how a compound behaves in a living organism. These studies are crucial for evaluating a drug's therapeutic success, which standard in vitro tests like minimum inhibitory concentrations sometimes fail to predict. nih.gov For instance, in vivo studies using a guinea pig tissue-cage model for implant-associated infections have shown that a drug's effectiveness against stationary-phase and adherent microorganisms is a better predictor of success than its effect on rapidly growing microbes. nih.gov For other benzamide derivatives, like the repellent N,N-diethyl-benzamide, in vivo tests on human volunteers have been used to quantify protection time against mosquito vectors, demonstrating real-world efficacy. nih.gov Future research on this compound derivatives will need to employ similar robust in vivo models to validate their therapeutic potential.

Study TypeCompoundCell Line/ModelKey FindingReference
In Vitro CytotoxicityVKNG-2NIH/3T3 (mouse fibroblast), CCD-18Co (human fibroblast)>90% cell survival at 10 µM, indicating low toxicity to normal cells. nih.gov nih.gov
In Vitro Drug AccumulationVKNG-2S1-M1-80 (resistant colon cancer)Significantly increased intracellular accumulation of [³H]-mitoxantrone. nih.gov nih.gov
In Vitro SensitizationVKNG-2S1-M1-80 (resistant colon cancer)Reversed resistance to mitoxantrone and SN-38. nih.gov nih.gov

The ultimate test for any potential therapeutic agent is the clinical trial process. For derivatives of this compound that demonstrate significant efficacy and a strong safety profile in preclinical in vitro and in vivo studies, advancing to human trials is the logical next step.

A prime example of a complex benzamide derivative that has successfully navigated this path is Radotinib. wikipedia.org Developed for the treatment of chronic myeloid leukemia (CML), Radotinib has progressed through multiple phases of clinical investigation. wikipedia.org It successfully completed a multi-national Phase II clinical trial, and in 2011, a Phase III randomized study was initiated to compare its efficacy against the first-line treatment, Imatinib, in newly diagnosed CML patients. wikipedia.org This progression underscores the potential for highly optimized benzamide derivatives to become approved medicines. Future research will likely identify other promising candidates from this chemical class, which could then be evaluated in rigorously designed clinical trials for various indications, including oncology and infectious diseases. ontosight.ai

Medicinal chemistry is an iterative process of refinement. Building upon the knowledge gained from existing compounds, future research will focus on the rational design and synthesis of next-generation derivatives of this compound. The goal is to create molecules with improved properties, such as greater potency, higher selectivity for their biological target, and better pharmacokinetic profiles.

This involves exploring novel synthetic methodologies to create a diverse library of new compounds. acs.org For example, research into complex molecules like 3-[(1S)-1-amino-2-hydroxyethyl]-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide illustrates the strategy of combining the trifluoromethyl-benzamide core with other pharmacologically active ring systems to generate lead molecules for drug discovery. ontosight.ai The specific stereochemistry of these complex molecules is often crucial for their biological activity. ontosight.ai

Furthermore, the development of new chemical reagents and reactions, such as those for trifluoromethylthiolation, expands the toolkit available to chemists. researchgate.net These advancements enable the creation of novel structures that were previously difficult to access, paving the way for derivatives with unique biological activities and enhanced therapeutic potential. researchgate.net

Q & A

Q. How to validate chromatographic methods for this compound in compliance with regulatory standards?

  • Methodology : Perform intra-day (n=5) and inter-day (3 days) precision tests with spiked samples. Acceptable criteria: recovery 70–120%, RSD ≤15%. Use certified reference materials (CRMs) like TraceCERT® for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.